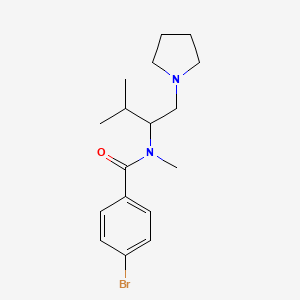
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring, a methyl group attached to the nitrogen atom, and a pyrrolidine ring attached to the butan-2-yl side chain
准备方法
The synthesis of (S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide typically involves multiple steps, including the formation of the benzamide core, bromination, and the introduction of the pyrrolidine ring. Here is a general synthetic route:
Formation of Benzamide Core: The starting material, 4-bromoaniline, is reacted with an appropriate acylating agent, such as acetic anhydride, to form 4-bromoacetanilide.
Bromination: The 4-bromoacetanilide is then brominated using a brominating agent like bromine or N-bromosuccinimide to introduce the bromine atom at the 4-position.
Introduction of Pyrrolidine Ring: The brominated intermediate is then reacted with (S)-3-methyl-1-(pyrrolidin-1-yl)butan-2-amine under suitable conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
化学反应分析
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide can be compared with other similar compounds, such as:
4-Bromo-N-methylbenzamide: Lacks the pyrrolidine ring and butan-2-yl side chain, resulting in different chemical and biological properties.
N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide: Lacks the bromine atom, which may affect its reactivity and interactions.
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)acetamide: Has an acetamide group instead of a benzamide group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H25BrN2O |
|---|---|
分子量 |
353.3 g/mol |
IUPAC 名称 |
4-bromo-N-methyl-N-(3-methyl-1-pyrrolidin-1-ylbutan-2-yl)benzamide |
InChI |
InChI=1S/C17H25BrN2O/c1-13(2)16(12-20-10-4-5-11-20)19(3)17(21)14-6-8-15(18)9-7-14/h6-9,13,16H,4-5,10-12H2,1-3H3 |
InChI 键 |
XOGJFWOAQFXMFP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CN1CCCC1)N(C)C(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde](/img/structure/B12066950.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate](/img/structure/B12066953.png)
![2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12066956.png)





![Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-](/img/structure/B12066992.png)

![4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)



